3-bromo-1,8-naphthyridine-2-carboxylic Acid
CAS No.: 893723-53-0
Cat. No.: VC4508086
Molecular Formula: C9H5BrN2O2
Molecular Weight: 253.055
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893723-53-0 |
|---|---|
| Molecular Formula | C9H5BrN2O2 |
| Molecular Weight | 253.055 |
| IUPAC Name | 3-bromo-1,8-naphthyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H5BrN2O2/c10-6-4-5-2-1-3-11-8(5)12-7(6)9(13)14/h1-4H,(H,13,14) |
| Standard InChI Key | FAYPMMVMEAKHFF-UHFFFAOYSA-N |
| SMILES | C1=CC2=CC(=C(N=C2N=C1)C(=O)O)Br |
Introduction
3-Bromo-1,8-naphthyridine-2-carboxylic acid is a derivative of the 1,8-naphthyridine scaffold, which is known for its diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . This specific compound is a halogenated derivative with a carboxylic acid functional group, making it a versatile intermediate in organic synthesis.
Synthesis and Derivatives
The synthesis of 3-bromo-1,8-naphthyridine-2-carboxylic acid typically involves the bromination of 1,8-naphthyridine-2-carboxylic acid. This process can be achieved through various methods, including electrophilic aromatic substitution reactions.
Derivatives of this compound, such as the ethyl ester (CAS: 2044706-61-6), are commercially available and used as building blocks in organic synthesis . These derivatives can be further modified to introduce different functional groups, enhancing their biological activity or chemical reactivity.
Biological Activities
While specific biological activity data for 3-bromo-1,8-naphthyridine-2-carboxylic acid is limited, the 1,8-naphthyridine scaffold is known for its broad spectrum of biological activities. These include:
-
Antimicrobial Activity: 1,8-Naphthyridine derivatives have shown effectiveness against various pathogens, including bacteria and fungi .
-
Antitubercular Activity: Some derivatives of 1,8-naphthyridine have demonstrated promising activity against Mycobacterium tuberculosis .
-
Anticancer and Anti-inflammatory Activities: These compounds have been explored for their potential in cancer treatment and inflammation reduction .
Research Findings and Applications
Research on 1,8-naphthyridine derivatives highlights their potential in pharmaceutical applications. The presence of a carboxylic acid group in 3-bromo-1,8-naphthyridine-2-carboxylic acid could facilitate the synthesis of amides or esters, which might enhance its biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume